molecular formula C22H24ClN3O2 B6556111 8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040663-84-0

8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6556111
CAS No.: 1040663-84-0
M. Wt: 397.9 g/mol
InChI Key: OIPSCMXZNZZWHW-UHFFFAOYSA-N
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Description

This compound (CAS: 1040663-84-0, molecular formula: C₂₂H₂₄ClN₃O₂) is a substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative with a benzyl group at the 8-position (4-chlorophenylmethyl) and a 4-methylphenylmethyl group at the 3-position. Its molecular weight is 397.8979 g/mol, and it is cataloged as BI84029 for research purposes .

Properties

IUPAC Name

8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-16-2-4-18(5-3-16)15-26-20(27)22(24-21(26)28)10-12-25(13-11-22)14-17-6-8-19(23)9-7-17/h2-9H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPSCMXZNZZWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21ClN3O2\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_3\text{O}_2

This structure features a spirocyclic arrangement that contributes to its unique biological properties.

Antitumor Activity

Recent studies have indicated that compounds based on the triazaspiro framework exhibit significant antitumor activity. For instance, a study highlighted the mPTP inhibitory activity of similar triazaspiro compounds, which showed beneficial effects in myocardial infarction models by decreasing apoptotic rates in cardiac cells . The SAR studies demonstrated that modifications to the substituents on the spiro structure could enhance antitumor efficacy.

Antimicrobial Properties

Research has also focused on the antimicrobial properties of related compounds. A series of novel derivatives were synthesized and tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. These studies revealed that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the triazaspiro framework could lead to new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that its ability to inhibit specific enzymatic pathways and modulate cellular signaling cascades plays a crucial role in its pharmacological profile.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding modifications to the core structure and their corresponding biological activities:

Modification TypeBiological ActivityReference
4-Chlorophenyl SubstitutionEnhanced antitumor activity
4-Methylphenyl SubstitutionImproved antimicrobial efficacy
Variations in Alkyl ChainsAltered pharmacokinetic properties

These findings suggest that specific substitutions can significantly influence the compound's efficacy and safety profile.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazaspiro compounds demonstrated that those with specific substitutions exhibited potent anticancer effects against multiple cancer cell lines. The lead compound showed IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study, derivatives of this compound were subjected to antimicrobial assays. The results indicated significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Diversity : BI84029’s 4-chlorophenyl and 4-methylphenyl groups enhance lipophilicity compared to TTDD’s tetramethyl groups, which prioritize chlorination capacity for antibacterial activity .
  • Synthesis : BI84029’s synthesis likely follows methods similar to and , involving multi-step alkylation/cyclization, but its exact yield/purity are unspecified . In contrast, (±)-5{3,1} achieved 66% crude yield with 90% purity via optimized routes .

Pharmacological and Functional Comparisons

Table 2: Functional and Pharmacological Data
Compound Target/Activity Key Findings
BI84029 HIF prolyl hydroxylase inhibition Proposed use in anemia; no direct activity data available.
TTDD Antibacterial N-halamine >60% rechargeable chlorination capacity; 99% inactivation of S. aureus and E. coli.
Compound 14 Undisclosed Structural similarity to antipsychotics (piperazine moiety); activity unverified.
3-(4-Chlorophenylsulfonyl)-8-methyl N/A Crystal structure resolved (monoclinic P21/c); no bioactivity reported.

Key Observations :

  • BI84029 : Its proposed HIF inhibition aligns with ’s general class activity but lacks empirical validation. This contrasts with TTDD’s proven antibacterial efficacy .
  • TTDD : Demonstrates rechargeable chlorination and broad-spectrum antibacterial activity, a feature absent in BI84029’s profile .

Physicochemical and Stability Profiles

  • BI84029: No stability data are provided, but its aromatic substituents suggest moderate oxidative stability.
  • TTDD : Exhibits high thermal stability (TGA data) and retains antibacterial activity after four chlorination cycles .
  • 3-(4-Chlorophenylsulfonyl)-8-methyl : Crystallographic data (β = 94.460°, Z = 4) indicate a tightly packed lattice, which may enhance shelf-life compared to BI84029’s amorphous form .

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